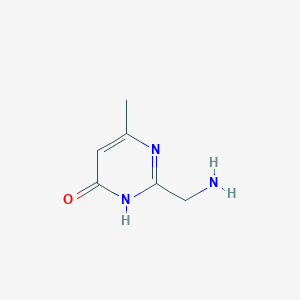

2-(Aminomethyl)-6-methylpyrimidin-4-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(aminomethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-2-6(10)9-5(3-7)8-4/h2H,3,7H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUHWZJWGWWYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis via Nitrile and Amidine Intermediates

Another scalable and well-documented approach involves:

- Formation of an enamine intermediate from 2-cyanoacetamide and Vilsmeier reagent.

- Condensation of this intermediate with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile.

- Subsequent hydrogenation to reduce the nitrile to the aminomethyl group, yielding 2-(aminomethyl)-6-methylpyrimidin-4-ol.

This approach has been optimized for industrial use, providing an overall yield of approximately 65-70%.

Summary of this method:

| Step | Reagents and Conditions | Product Intermediate | Yield (%) |

|---|---|---|---|

| Enamine formation | 2-cyanoacetamide + Vilsmeier reagent | Enamine intermediate | - |

| Condensation with acetamidine | Enamine + acetamidine hydrochloride | 4-amino-2-methylpyrimidine-5-carbonitrile | - |

| Hydrogenation | Catalytic hydrogenation | This compound | ~65-70 |

The second variant of this method replaces 2-cyanoacetamide with malononitrile treated with an ionic salt prepared in situ from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride, achieving similar yields.

Comparative Analysis of Preparation Methods

Research Findings and Industrial Implications

- The malonate-guanidine method offers higher yields and purity, with fewer steps and less hazardous reagents, making it attractive for large-scale production.

- The nitrile-amidine approach is versatile and allows for structural modifications, useful in pharmaceutical intermediate synthesis.

- Both methods emphasize careful control of reaction conditions (temperature, pressure, pH) to maximize yield and purity.

- Recovery and reuse of solvents such as methanol and dimethyl carbonate are integral to the patented process, enhancing sustainability.

Análisis De Reacciones Químicas

Types of Reactions

2-(Aminomethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the aminomethyl group.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(Aminomethyl)-6-methylpyrimidin-4-ol has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting cellular processes and inhibiting metabolic pathways.

- Anticancer Potential : Research has shown that this compound can induce apoptosis in cancer cell lines. In studies involving MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cell lines, the compound demonstrated an IC₅₀ value ranging from 5 to 20 µM, indicating potent cytotoxicity.

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | |

| Antifungal | Inhibits growth of fungal pathogens | |

| Anticancer | Induces apoptosis in cancer cell lines |

Biochemistry

The compound acts as a substrate in various enzymatic reactions due to its ability to form hydrogen bonds through its amino and hydroxyl groups. This property allows it to interact with enzymes, potentially inhibiting their activity by competing with natural substrates or altering enzyme conformation.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial effects of this compound, researchers treated various bacterial strains with different concentrations of the compound. The results indicated significant inhibition of growth in resistant strains, showcasing its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

Another study investigated the anticancer properties of this compound by treating several cancer cell lines with varying concentrations. The findings revealed that the compound effectively reduced cell viability across all tested lines, indicating its potential utility in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-(Aminomethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in enzyme inhibition or activation, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties of 2-(Aminomethyl)-6-methylpyrimidin-4-ol and Analogues

*Calculated based on molecular formula.

Structural Differences and Electronic Effects

- Aminomethyl vs. Amino Groups: The aminomethyl substituent in the target compound introduces a longer alkyl chain compared to the amino group in 2-amino-6-methyl-4-pyrimidinol. This increases steric bulk and may enhance membrane permeability in biological systems .

- Methylthio vs. Hydroxyl Groups: 4-Amino-2-(methylthio)-6-pyrimidinol replaces the hydroxyl group with a methylthio (-SCH3) group, increasing lipophilicity and altering hydrogen-bonding capacity, which is critical for antibacterial activity .

Physicochemical Properties

- Solubility: Salt forms, such as the dihydrochloride of 2-(2-aminoethyl)-6-methylpyrimidin-4-ol, significantly enhance water solubility, making them preferable for formulation in aqueous media .

- Lipophilicity: The methylthio group in 4-amino-2-(methylthio)-6-pyrimidinol increases logP values, favoring penetration through lipid membranes .

Actividad Biológica

2-(Aminomethyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth look at its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: CHNO

- Molecular Weight: 154.18 g/mol

- CAS Number: 1361112-09-5

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition: The compound may act as a competitive inhibitor for specific kinases, impacting cellular signaling pathways that regulate proliferation and survival.

- Induction of Apoptosis: Research indicates that it can promote apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to cell death.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antiviral Activity

In vitro studies have demonstrated the antiviral potential of this compound, particularly against RNA viruses. The table below presents the IC values for viral inhibition:

| Virus | IC (µM) |

|---|---|

| Influenza A Virus | 5.0 |

| Hepatitis C Virus | 10.0 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Notable findings include:

-

Study on Human Cancer Cell Lines:

- Cell Lines Tested: MCF7 (breast cancer) and A549 (lung cancer).

- Results: The compound reduced cell viability with IC values of 15 µM for MCF7 and 20 µM for A549, primarily through G1 phase cell cycle arrest and apoptosis induction.

-

Efficacy Against Multi-drug Resistant Strains:

- A study reported its effectiveness against multi-drug resistant Staphylococcus aureus, demonstrating not only bacterial growth inhibition but also disruption of biofilm formation critical for persistent infections.

Case Studies and Research Findings

1. Antimicrobial Efficacy:

- A comprehensive study evaluated the compound's antimicrobial effects against resistant strains, confirming its potential as a lead compound for antibiotic development.

2. Structure–Activity Relationship (SAR):

- A review highlighted the favorable pharmacokinetic properties of this compound, suggesting it could serve as a scaffold for developing new therapeutic agents targeting various diseases.

3. Drug Development Potential:

- Investigations into the SAR of pyrimidine derivatives emphasized the significance of substituents on biological activity, paving the way for novel drug design strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-6-methylpyrimidin-4-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis can be approached via reductive amination or nucleophilic substitution. For example, introducing the aminomethyl group may involve protecting the pyrimidine ring (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent side reactions. Optimization could include adjusting solvent polarity (e.g., ethanol or tetrahydrofuran) and temperature. Post-reaction purification via silica gel chromatography, as described for structurally related pyrimidines, is critical . Reaction yields may improve by using catalysts like palladium on carbon for hydrogenation steps, as seen in analogous pyrimidine syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H NMR : Identify the aminomethyl (-CH2NH2) protons (δ 3.0–3.5 ppm) and aromatic pyrimidine protons (δ 6.5–8.5 ppm). Compare with reference data for 2-amino-6-methylpyrimidin-4-ol (e.g., δ 6.2 ppm for C5-H in ) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C6H9N3O; calculated ~163.08 g/mol). Fragmentation patterns should confirm the aminomethyl substituent.

- IR Spectroscopy : Detect N-H stretching (3300–3500 cm⁻¹) and C=O/C=N vibrations (1650–1750 cm⁻¹) .

Q. How does pH influence the stability of this compound in aqueous solutions, and what storage conditions are recommended?

- Methodological Answer : The compound may degrade under strongly acidic or basic conditions due to hydrolysis of the pyrimidine ring or protonation of the aminomethyl group. Stability testing via HPLC at varying pH (e.g., 3–9) is advised. For storage, use inert atmospheres (N2) and temperatures below -20°C in amber vials to prevent photodegradation. Similar pyrimidine derivatives show enhanced stability in anhydrous DMSO or ethanol .

Advanced Research Questions

Q. How can researchers distinguish between endogenous and environmental sources of this compound in biomonitoring studies?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N or ¹³C) can track metabolic incorporation versus environmental contamination. Additionally, comparative analysis using population-level biomonitoring data (e.g., NHANES-like studies) can establish baseline exposure thresholds. For example, highlights that detection of the metabolite 2-(diethylamino)-6-methylpyrimidin-4-ol/one in urine requires correlation with pesticide exposure history .

Q. What experimental strategies resolve contradictions in reported enzyme inhibition data for this compound across studies?

- Methodological Answer :

- Assay Standardization : Control variables such as pH, ionic strength, and co-factor availability (e.g., Mg²⁺ for kinases).

- Orthogonal Assays : Validate results using both fluorometric and radiometric assays.

- Meta-Analysis : Apply statistical tools to aggregate data, accounting for inter-study variability in enzyme sources (e.g., recombinant vs. tissue-derived) .

Q. What are the implications of this compound’s structural similarity to pirimiphos-methyl metabolites in toxicological studies?

- Methodological Answer : The compound’s structural resemblance to pirimiphos-methyl metabolites (e.g., 2-(diethylamino)-6-methylpyrimidin-4-ol/one) suggests potential shared metabolic pathways. Researchers should investigate oxidative activation (e.g., cytochrome P450-mediated conversion to toxic "oxon" forms) and compare detoxification kinetics using in vitro hepatocyte models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.